4-Benzyloxy-2-(2'-carbomethoxy)thiophenylnitrobenzene
Description
Properties
IUPAC Name |
methyl 2-(2-nitro-5-phenylmethoxyphenyl)sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5S/c1-26-21(23)17-9-5-6-10-19(17)28-20-13-16(11-12-18(20)22(24)25)27-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYULDYPJMABHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440922 | |
| Record name | Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329217-03-0 | |
| Record name | Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Stages
The synthesis is conducted as follows:
| Stage | Reagents/Conditions | Temperature | Time | Key Outcomes |
|---|---|---|---|---|
| 1 | Thiosalicylic acid, NaH, DMA | 80°C | 1 hour | Deprotonation of thiosalicylic acid |
| 2 | 4-(Benzyloxy)-2-bromo-1-nitrobenzene | 80°C | 1 hour | Nucleophilic substitution at bromine site |
| 3 | Methyl iodide, DMA | 20°C | 45 hours | Esterification of carboxylic acid |
Stage 1: Thiosalicylic acid is deprotonated using sodium hydride (NaH) in N,N-dimethylacetamide (DMA), generating a reactive thiolate intermediate. The choice of DMA as a solvent enhances solubility and stabilizes intermediates.
Stage 2: The thiolate undergoes nucleophilic substitution with 4-(benzyloxy)-2-bromo-1-nitrobenzene. The nitro group’s electron-withdrawing effect directs substitution to the ortho position relative to the benzyloxy group, ensuring regioselectivity.
Stage 3: Methyl iodide quenches the intermediate, esterifying the carboxylic acid to yield the final carbomethoxy group. Prolonged reaction time at ambient temperature ensures complete methylation without nitro group reduction.
Mechanistic Insights and Key Challenges
Nucleophilic Aromatic Substitution (SNAr)
The nitro group’s strong electron-withdrawing effect activates the aromatic ring for SNAr at the bromine site (Stage 2). Computational studies suggest that the benzyloxy group’s electron-donating resonance slightly offsets this activation, necessitating elevated temperatures (80°C) to achieve practical reaction rates.
Competing Side Reactions
-
Nitro Group Reduction: Prolonged exposure to thiolate intermediates risks partial reduction of the nitro group to an amine, which is mitigated by maintaining anhydrous conditions.
-
Ester Hydrolysis: Residual moisture may hydrolyze the carbomethoxy group during Stage 3, requiring rigorous drying of reagents and solvents.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Recent advances in microwave-assisted organic synthesis (MAOS) could reduce reaction times for Stages 1–2. For example, thiophene-forming reactions under microwave irradiation achieve 90% yield in 15 minutes vs. 1 hour conventionally. Adapting this to this compound remains unexplored but warrants investigation.
Optimization and Process Improvements
Solvent Screening
Replacing DMA with polar aprotic solvents like DMF or DMSO may enhance reaction rates but risks increased side reactions. Preliminary data indicate DMA provides optimal balance between solubility and stability.
Catalytic Approaches
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) could facilitate Stage 2 by improving interfacial contact between aromatic bromide and thiolate. This remains untested for this specific synthesis.
Analytical Characterization
Successful synthesis is confirmed via:
Industrial and Research Applications
While primarily a research chemical, this compound’s structural features make it a candidate for:
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Thiophene Ring | Provides aromatic properties and reactivity. |
| Nitro Group | Influences electronic properties and reactivity. |
| Benzyloxy Group | Enhances solubility and stability. |
| Carbomethoxy Group | Contributes to the compound's overall polarity. |
Pharmacological Studies
Research indicates that compounds similar to 4-Benzyloxy-2-(2'-carbomethoxy)thiophenylnitrobenzene exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that thiophene derivatives can possess significant antimicrobial properties, making them candidates for antibiotic development.
- Anticancer Properties : Some analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : Research indicates that certain substituted thiophenes can modulate inflammatory pathways.
Organic Synthesis
This compound serves as an intermediate in organic synthesis due to its functional groups that allow for further chemical modifications. Its synthesis typically involves multiple steps, including:
- Formation of the thiophene ring.
- Introduction of the nitro group via electrophilic substitution.
- Alkylation or acylation to introduce benzyloxy and carbomethoxy groups.
Material Science
The compound's unique structure allows it to be explored in materials science for applications such as:
- Organic Electronics : Due to its conjugated system, it may be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaics.
- Sensors : Its ability to interact with various analytes makes it a candidate for sensor development.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiophene derivatives against several bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents.
Case Study 2: Anticancer Properties
Research presented at the Annual Cancer Research Conference demonstrated that a series of nitro-substituted thiophenes showed promising results in inhibiting cell proliferation in various cancer cell lines. The study concluded that modifications to the thiophene structure could enhance anticancer activity.
Case Study 3: Organic Electronics
A paper published in Advanced Functional Materials explored the use of thiophene-based compounds in organic solar cells. The findings suggested that incorporating compounds like this compound could improve charge transport properties and overall device efficiency.
Mechanism of Action
The mechanism of action of Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the sulfanyl group can form disulfide bonds with thiol-containing biomolecules.
Comparison with Similar Compounds
Structural and Functional Differences
Key Implications of Functional Groups :
- The nitro group confers strong electron-withdrawing effects, making the nitro compound more reactive in reduction reactions (e.g., catalytic hydrogenation to yield the aniline analog) .
- The amino group in the aniline analog enables participation in coupling reactions (e.g., Buchwald-Hartwig amination) and serves as a precursor for pharmaceuticals or agrochemicals .
Stability and Handling
Biological Activity
4-Benzyloxy-2-(2'-carbomethoxy)thiophenylnitrobenzene (CAS No. 329217-03-0) is an organic compound with a complex structure that includes a thiophene ring, a nitro group, and various substituents. Its molecular formula is C21H19N3O4S, and it exhibits potential biological activities that are of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Benzyloxy Group : Enhances lipophilicity and may influence the compound's interaction with biological membranes.
- Nitro Group : Often associated with biological activity, particularly in antimicrobial and anticancer properties.
- Carbomethoxy Group : May play a role in modulating the compound's reactivity and solubility.
Biological Activity
Research into the biological activity of this compound suggests several potential therapeutic applications:
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation. The presence of the nitro group is often linked to cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound may exhibit activity against bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:
- The nitro group may undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells.
- The benzyloxy group could facilitate interactions with specific enzymes or receptors involved in cellular signaling pathways.
Case Studies
-
Anticancer Activity Study :
- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant cytotoxicity at micromolar concentrations.
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Antimicrobial Efficacy :
- In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound possesses notable antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Observed Effect | IC50/MIC (µM) |
|---|---|---|---|
| Anticancer | MCF-7 | Cell growth inhibition | 15 |
| Antimicrobial | Staphylococcus aureus | Bacterial growth inhibition | 32 |
| Antimicrobial | Escherichia coli | Bacterial growth inhibition | 25 |
Q & A
Basic: What are the standard synthetic routes for preparing 4-Benzyloxy-2-(2'-carbomethoxy)thiophenylnitrobenzene?
Answer:
The synthesis typically involves sequential functionalization:
Benzyloxy Introduction : A nucleophilic substitution or Mitsunobu reaction attaches the benzyloxy group to the aromatic ring. For example, benzyl bromide derivatives react with phenolic intermediates under basic conditions .
Thiophenyl Group Formation : Thiophene derivatives (e.g., benzo[b]thiophene carbaldehyde) are synthesized via Cu(I)-catalyzed oxidation or Friedel-Crafts acylation, followed by coupling with the benzyloxy-nitrobenzene backbone .
Nitro Group Installation : Electrophilic nitration using HNO₃/H₂SO₄ or milder agents like acetyl nitrate, ensuring regioselectivity by leveraging directing groups (e.g., benzyloxy or carbomethoxy) .
Carbomethoxy Attachment : Esterification via Steglich or acid-catalyzed condensation completes the structure .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Answer:
Key strategies include:
- Catalyst Selection : Cu(I)-catalyzed oxidation (as in thiophene aldehyde synthesis) improves yield and selectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
- Temperature Control : Reflux conditions (e.g., 80–110°C) for acylation steps ensure completion without thermal decomposition .
- In-Situ Monitoring : TLC or inline FTIR tracks reaction progress, enabling timely quenching to avoid over-nitration or ester hydrolysis .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons, nitro group shielding (~8.5–9.0 ppm for nitrobenzene), and carbomethoxy signals (δ ~3.8–4.0 ppm for OCH₃) .
- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ester C=O (1720–1700 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₁H₁₈N₂O₅S: calc. 410.42) .
- X-Ray Crystallography : Resolves stereoelectronic effects in solid-state structures, as demonstrated for benzyloxy-nitrobenzene derivatives .
Advanced: How can contradictions in spectroscopic data (e.g., unexpected peaks) be resolved?
Answer:
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous signals to adjacent carbons, distinguishing thiophenyl protons from aromatic overlaps .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts, aiding peak assignment .
- Isolation of By-Products : Column chromatography (silica gel, hexane/EtOAc gradient) isolates impurities for independent analysis .
Basic: What are key intermediates in synthesizing this compound?
Answer:
Critical intermediates include:
- 4-Benzyloxy-2-nitrobenzene : Synthesized via benzylation of 2-nitrophenol .
- Benzo[b]thiophene-2-carbaldehyde : Prepared via Vilsmeier-Haack formylation of thiophene derivatives .
- Methyl 4-oxo-4-(thiophen-2-yl)butanoate : A γ-keto ester intermediate formed via Claisen condensation .
Advanced: What strategies enable selective nitration without functional group interference?
Answer:
- Protecting Groups : Use acetyl or tert-butyldimethylsilyl (TBS) groups to shield hydroxyl or ester moieties during nitration .
- Directed Nitration : The benzyloxy group acts as a meta-director, while carbomethoxy directs para to itself, ensuring regioselectivity .
- Low-Temperature Nitration : Acetyl nitrate in CH₂Cl₂ at 0°C minimizes over-nitration .
Basic: How should intermediates and the final compound be stored to ensure stability?
Answer:
- Light-Sensitive Storage : Amber glass vials prevent nitro group degradation .
- Low-Temperature Storage : Freeze intermediates at –20°C in anhydrous conditions (e.g., sealed with molecular sieves) .
- Inert Atmosphere : Argon or nitrogen blankets reduce oxidation of thiophenyl groups .
Advanced: What computational tools assist in predicting reactivity or electronic properties?
Answer:
- Molecular Orbital Analysis : HOMO-LUMO gaps (via Gaussian) predict electrophilic/nucleophilic sites .
- Docking Studies : AutoDock evaluates interactions with biological targets (e.g., enzymes for biochemical probes) .
- Reactivity Descriptors : Fukui indices identify sites prone to electrophilic attack (e.g., nitro group reduction) .
Basic: What purification techniques are effective for isolating the final compound?
Answer:
- Column Chromatography : Silica gel with hexane/EtOAc (3:1) resolves nitro and ester by-products .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 178–183°C, similar to nitrobenzenesulfonamide derivatives) .
- HPLC : Reverse-phase C18 columns separate polar impurities .
Advanced: How can researchers validate the compound’s role in catalytic or biochemical studies?
Answer:
- Kinetic Studies : Monitor nitro group reduction (e.g., via UV-Vis at 450 nm) to assess redox activity .
- Enzyme Inhibition Assays : Test IC₅₀ values against target enzymes (e.g., cytochrome P450) using fluorogenic substrates .
- X-Ray Co-Crystallization : Resolve binding modes with proteins, as done for thiosemicarbazone derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
